1-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide -

1-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4513703
CAS Number:
Molecular Formula: C18H22ClN3O2
Molecular Weight: 347.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a cannabinoid CB2 receptor antagonist with subnanomolar affinity. [] Research on SR144528 has focused on understanding its binding site interactions with the CB2 receptor, particularly the importance of its amide functional group and aromatic stacking interactions. [] Studies also explored modifications to enhance its efficacy, such as increasing positive electrostatic potential near the fenchyl and aromatic rings. []

Relevance: While sharing the core structure of a pyrazole-3-carboxamide with 1-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide, SR144528 differs significantly in its substituents. Notably, it features a (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl (fenchyl) group attached to the amide nitrogen, contrasting with the cyclohexyl group in the target compound. Additionally, SR144528 possesses a 5-(4-chloro-3-methylphenyl) substituent on the pyrazole ring and a (4-methylphenyl)methyl group at the N1 position, highlighting variations in substitution patterns compared to 1-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective CB1 cannabinoid receptor antagonist. [, , , , ] It has been extensively studied for its binding interactions, conformational properties, and structure-activity relationships. [, , , , ] Research has shown that SR141716A exhibits inverse agonism at the CB1 receptor, likely due to its interaction with the Lys3.28 residue. [] Its pharmacological effects include reducing ethanol or sucrose consumption and food intake in animal models. []

Relevance: This compound belongs to the same class of diaryl pyrazole-3-carboxamides as 1-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide. Despite this shared scaffold, they differ in their substituents, most notably in the N1 and C5 positions of the pyrazole ring. SR141716A features a 2,4-dichlorophenyl group at N1 and a 4-chlorophenyl group at C5, contrasting with the [(4-chloro-3-methylphenoxy)methyl] and the unsubstituted positions in the target compound, respectively. Furthermore, SR141716A has a piperidin-1-yl substituent on the carboxamide group compared to the cyclohexyl group in the target compound, illustrating variations in the amide side chain. [, , , , ], , , , , ,

1-(2',4'-Dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

Compound Description: This compound is a potent and selective cannabinoid CB2 receptor agonist. [] It has demonstrated single-digit nanomolar affinity for CB2 receptors. []

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is a neutral antagonist at the CB1 receptor. [] It is structurally similar to SR141716A but lacks the hydrogen bonding potential at the C3 position of the pyrazole ring. [] This difference is key to its neutral antagonist activity, as it cannot form the crucial hydrogen bond with Lys3.28 in the CB1 receptor. []

Relevance: VCHSR, while also a diaryl pyrazole derivative, differs structurally from 1-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide in several ways. Firstly, VCHSR lacks the carboxamide group entirely, instead featuring a (E)-2-cyclohexylethenyl substituent at the C3 position of the pyrazole ring. Secondly, it possesses a 2,4-dichlorophenyl group at the N1 position and a 4-chlorophenyl group at the C5 position, unlike the target compound. These structural distinctions highlight the diverse substitutions possible within the pyrazole core while maintaining biological activity. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a peripherally restricted CB1 receptor antagonist. [] It has demonstrated significant weight-loss efficacy in diet-induced obese mice and displays a clean off-target profile. [] Its structure incorporates a sulfonamide moiety, believed to contribute to its restricted ability to cross the blood-brain barrier. []

Relevance: This compound, while still a pyrazole-3-carboxamide derivative, significantly diverges structurally from 1-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide. It features a complex 5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl) substituent at the C5 position of the pyrazole ring, contrasting with the unsubstituted C5 position in the target compound. Additionally, it possesses a (pyrrolidine-1-sulfonamido)methyl group at the C4 position and a 2,4-dichlorophenyl group at the N1 position, highlighting further structural variations. This compound exemplifies how extensive modifications to the pyrazole core can lead to compounds with distinct pharmacological profiles and potential therapeutic applications. []

Properties

Product Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylpyrazole-3-carboxamide

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C18H22ClN3O2/c1-13-11-15(7-8-16(13)19)24-12-22-10-9-17(21-22)18(23)20-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,20,23)

InChI Key

FUOPMGSSKWDXFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3CCCCC3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.